4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a molecular formula of C30H31N5O4. This compound is notable for its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a butoxybenzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Scientific Research Applications
4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
4-butoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
4-methoxyphenylboronic acid: This compound shares the methoxyphenyl group but differs in its boronic acid functionality.
4-methoxy-2-methylphenylboronic acid: Similar in having a methoxyphenyl group, but with a different substitution pattern and boronic acid functionality. The uniqueness of this compound lies in its thieno[3,4-c]pyrazole core and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-4-13-29-19-9-5-16(6-10-19)23(27)24-22-20-14-30-15-21(20)25-26(22)17-7-11-18(28-2)12-8-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTLXSFJQRCUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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